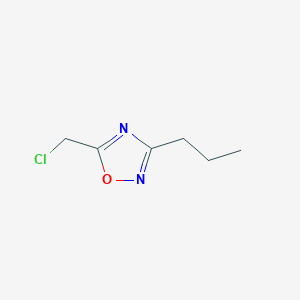5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole
CAS No.: 884058-04-2
Cat. No.: VC3748137
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 884058-04-2 |
|---|---|
| Molecular Formula | C6H9ClN2O |
| Molecular Weight | 160.6 g/mol |
| IUPAC Name | 5-(chloromethyl)-3-propyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C6H9ClN2O/c1-2-3-5-8-6(4-7)10-9-5/h2-4H2,1H3 |
| Standard InChI Key | GBSUHSDLMMIZEP-UHFFFAOYSA-N |
| SMILES | CCCC1=NOC(=N1)CCl |
| Canonical SMILES | CCCC1=NOC(=N1)CCl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring with a propyl group at position 3 and a chloromethyl group at position 5. The 1,2,4-oxadiazole core contains two nitrogen atoms at positions 2 and 4, and an oxygen atom at position 1, creating a five-membered heterocyclic ring system with significant biological potential .
Chemical Identity
The compound is characterized by the following identifiers:
-
Molecular Formula: C6H9ClN2O
-
SMILES Notation: CCCC1=NOC(=N1)CCl
-
InChI: InChI=1S/C6H9ClN2O/c1-2-3-5-8-6(4-7)10-9-5/h2-4H2,1H3
Physicochemical Properties
Based on structural analysis and comparison with similar oxadiazole compounds, 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole is expected to exhibit the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 160.60 g/mol |
| Physical State at Room Temperature | Liquid or low-melting solid |
| Predicted Collision Cross Section [M+H]+ | 129.7 Ų |
| Predicted Collision Cross Section [M+Na]+ | 142.8 Ų |
| Predicted Collision Cross Section [M+NH4]+ | 137.9 Ų |
| Predicted Collision Cross Section [M+K]+ | 138.4 Ų |
| Predicted Collision Cross Section [M-H]- | 131.3 Ų |
These collision cross-section values represent the effective area for interactions with other molecules, which can be valuable for analytical identification and characterization .
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by functionalization or direct incorporation of the propyl and chloromethyl groups during ring formation. By comparing with related compounds, several synthetic pathways can be proposed:
Cyclization Approach
One common method for synthesizing 1,2,4-oxadiazole derivatives involves the cyclization of amidoximes with carboxylic acid derivatives. For 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole, this would likely involve the reaction of a propyl-containing amidoxime with a chloroacetic acid derivative .
Patent-Referenced Methods
Recent patent literature describes methods for preparing related chloromethyl-substituted oxadiazoles. These methods often involve ring formation reactions using silicon compounds as intermediates. The reaction typically proceeds through the formation of an amide compound followed by cyclization under controlled conditions .
Biological Activities
Mechanism of Action
The potential biological activity of 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole may be related to its interaction with acetylcholine receptors, as observed in structurally similar compounds. Transcriptome and enzyme activity studies on related derivatives suggest that the chloromethyl group plays a crucial role in the compound's interaction with biological targets .
Structure-Activity Relationships
The combination of the 1,2,4-oxadiazole core with the chloromethyl and propyl substituents creates a unique structural profile that may contribute to the compound's biological activity. The chloromethyl group serves as a potential alkylating agent, while the propyl chain introduces lipophilicity, potentially enhancing membrane permeability and target binding .
Comparative Analysis
Comparison with Related Oxadiazole Compounds
| Compound | Molecular Formula | Molecular Weight | Notable Properties |
|---|---|---|---|
| 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole | C6H9ClN2O | 160.60 g/mol | Predicted CCS [M+H]+ = 129.7 Ų |
| 5-Chloro-3-methyl-1,2,4-oxadiazole | C3H3ClN2O | 118.52 g/mol | Density: 1.4±0.1 g/cm³, Boiling Point: 186.3±23.0 °C |
| 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | C9H6ClFN2O | 212.61 g/mol | LC50 against B. xylophilus: 2.4 μg/mL |
This comparison highlights the structural similarities and differences between these compounds, demonstrating how small modifications can significantly impact their physical properties and biological activities .
Chloromethyl-Substituted 1,2,4-Oxadiazoles
The chloromethyl group at position 5 of the oxadiazole ring is a key structural feature that appears in several biologically active compounds. Research findings indicate that this functional group contributes significantly to the biological activity of these molecules, potentially through its ability to interact with nucleophilic sites in biological targets .
Analytical Characterization
Spectroscopic Identification
The identification and characterization of 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole can be performed using various spectroscopic techniques. Based on its structural features, the following spectral characteristics are expected:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR would show signals for the propyl chain (triplet for terminal methyl, multiplets for methylene groups) and a singlet for the chloromethyl group.
-
13C NMR would display signals for the oxadiazole carbons at characteristic downfield chemical shifts.
-
-
Mass Spectrometry:
-
The compound would exhibit characteristic fragmentation patterns, with the molecular ion at m/z 160 and fragment ions corresponding to the loss of chlorine and propyl groups.
-
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for the qualitative and quantitative analysis of 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole. The collision cross-section values provided earlier can be particularly useful for identification using ion mobility mass spectrometry .
Future Research Directions
Structure-Activity Relationship Studies
Further investigation into the structure-activity relationships of 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole and related compounds would provide valuable insights into the molecular features responsible for their biological activities. This could guide the rational design of more potent and selective derivatives.
Mechanism of Action Studies
Detailed studies on the mechanism of action, including receptor binding assays and molecular modeling, would enhance understanding of how this compound interacts with biological targets. Based on findings with similar compounds, investigation of its effects on acetylcholine receptors would be particularly informative .
Development of Synthetic Methods
The development of more efficient and environmentally friendly synthetic methods for 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole would facilitate its production for research and potential commercial applications. This could include exploring catalytic approaches, continuous flow processes, and green chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume